1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of multiple fluorine atoms and a sulfanylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves the use of fluorinated aromatic precursors. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex fluorinated aromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts and organoboron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The sulfanylmethyl group can be oxidized or reduced to form different derivatives of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation and reduction reactions can produce different sulfanyl derivatives .
Scientific Research Applications
1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong interactions with target molecules, potentially leading to significant biological effects. The sulfanylmethyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Difluorobenzene: A simpler fluorinated aromatic compound with two fluorine atoms on the benzene ring.
3,4-Difluorophenylmethanol: Contains a hydroxymethyl group instead of a sulfanylmethyl group.
1,2-Difluorobenzene: Similar in structure but lacks the sulfanylmethyl group.
Uniqueness
1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both multiple fluorine atoms and a sulfanylmethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry .
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methylsulfanyl]-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4S/c14-9-4-10(15)6-11(5-9)18-7-8-1-2-12(16)13(17)3-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNPPCAGRMHREQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=CC(=CC(=C2)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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